molecular formula C16H24N2O2 B4640910 1-(cyclohexylcarbonyl)-4-(2-furylmethyl)piperazine

1-(cyclohexylcarbonyl)-4-(2-furylmethyl)piperazine

Cat. No. B4640910
M. Wt: 276.37 g/mol
InChI Key: YYMJRFOHHPASTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves the acylation of piperazine or cyclohexylpiperazine, followed by various functionalizations. For example, a series of piperazine analogues were synthesized by acylating 4-phenylpiperazine or 4-cyclohexylpiperazine and introducing different functional groups to achieve desired properties (Mutulis et al., 2004). Additionally, synthesis routes may involve the reaction of cyclohexyl thiol with chloropropyl piperazine hydrochloride under specific conditions to produce compounds with the desired structural features (Bhat et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those with cyclohexylcarbonyl groups, is characterized by X-ray diffraction and NMR techniques. These analyses reveal the conformation and configuration of the molecules, often showing a chair conformation for cyclohexane and piperazine rings and detailing the geometry around nitrogen atoms (Dung et al., 1987).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry for synthesizing bridged piperazine-3-ones and catalytic reactions for producing 2-amino-3-cyano-4H-pyrans derivatives (Veerman et al., 2003); (Yousefi et al., 2018). These reactions highlight the versatility and reactivity of the piperazine core in synthetic chemistry.

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting points, and crystal structures, are influenced by the substituents on the piperazine nucleus. Studies on crystal engineering and the hydrogen-bond association of piperazine-2,5-diones provide insights into the polymorphism and solution behavior of these compounds, which are critical for their physical characterization (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity towards nucleophiles, electrophiles, and their potential as catalysts or reactants in various chemical transformations, are a key area of study. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, showcasing its utility in organic synthesis and the diversity of functional groups that can be introduced into the piperazine framework (Yousefi et al., 2018).

properties

IUPAC Name

cyclohexyl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-16(14-5-2-1-3-6-14)18-10-8-17(9-11-18)13-15-7-4-12-20-15/h4,7,12,14H,1-3,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMJRFOHHPASTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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